![molecular formula C13H17N3O2S B2761328 3-(3-异丙氧基丙基)-2-硫代-2,3-二氢吡啶并[2,3-d]嘧啶-4(1H)-酮 CAS No. 688793-28-4](/img/structure/B2761328.png)

3-(3-异丙氧基丙基)-2-硫代-2,3-二氢吡啶并[2,3-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

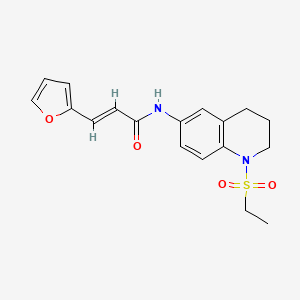

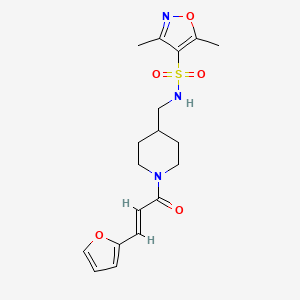

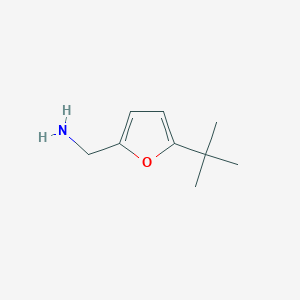

This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring. Pyridopyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds such as pyrido[2,3-d]pyrimidines are typically synthesized through cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with an isopropoxypropyl group attached at the 3-position and a thioxo group at the 2-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The pyrimidine ring is known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidines are aromatic and planar, and they are also polar due to the presence of nitrogen atoms .科学研究应用

Medicinal Chemistry and Drug Discovery

The unique structure of pyrido[2,3-d]pyrimidin-4(1H)-one makes it an attractive scaffold for drug development. Researchers have explored its potential as a lead compound for designing novel pharmaceutical agents. Some notable applications include:

- Antibacterial Activity : A small library of diverse chemical structures identified 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives with broad-spectrum antibacterial activity . These compounds exhibited promising minimum inhibitory concentrations (MIC) against various bacterial strains.

- Antifungal Properties : While not as potent as its antibacterial effects, pyrido[2,3-d]pyrimidin-4(1H)-one derivatives also demonstrated reasonable antifungal activity . Further optimization could enhance their efficacy.

Synthetic Strategies and Methodology

Understanding the synthetic methods to access pyrido[2,3-d]pyrimidin-4(1H)-one derivatives is crucial for efficient drug development. Recent research has focused on various approaches:

- Microwave-Assisted Synthesis : A clean, green, and efficient protocol was developed for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water using microwave irradiation. The reaction involves 2-amino-nicotinonitriles and carbonyls catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . This method offers good yields and minimizes environmental impact.

- Systematic Assembly : Researchers have systematized synthetic strategies based on assembling the pyrazolopyridine system. These methods consider both advantages and drawbacks, providing insights for further optimization .

未来方向

属性

IUPAC Name |

3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-9(2)18-8-4-7-16-12(17)10-5-3-6-14-11(10)15-13(16)19/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUZNQKAUQVIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=C(NC1=S)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)

![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)

![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)